molecular formula C18H24O4 B1433818 Cannabigerorcinic Acid CAS No. 69734-83-4

Cannabigerorcinic Acid

Katalognummer: B1433818
CAS-Nummer: 69734-83-4
Molekulargewicht: 304.4 g/mol
InChI-Schlüssel: IWEPIJRDQIRPIT-XYOKQWHBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cannabigerorcinic acid is a phytocannabinoid structurally similar to other known cannabinoids. It is a derivative of cannabigerolic acid, which is a precursor to many other cannabinoids found in the Cannabis plant. This compound is known for its potential therapeutic properties and is being studied for various applications in medicine and industry.

Wirkmechanismus

Target of Action

Cannabigerorcinic Acid, also known as “3-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-2,4-dihydroxy-6-methyl-benzoic acid” or “3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4-dihydroxy-6-methylbenzoic acid”, primarily targets the Transient Receptor Potential Melastatin 7 (TRPM7) ion channel . TRPM7 is a channel-kinase that plays a crucial role in cellular processes such as magnesium homeostasis, cell adhesion, and cell proliferation .

Mode of Action

This compound interacts with its primary target, the TRPM7 ion channel, by inhibiting its activity . The inhibition of TRPM7 by this compound requires a functional kinase domain and is sensitized by both intracellular Mg⋅ATP and free Mg²⁺, and reduced by increases in intracellular Ca²⁺ .

Biochemical Pathways

This compound affects the biochemical pathway involving the TRPM7 ion channel. By inhibiting the activity of TRPM7, this compound can impact various cellular processes regulated by this channel, including magnesium homeostasis, cell adhesion, and cell proliferation .

Result of Action

The inhibition of the TRPM7 ion channel by this compound can lead to various molecular and cellular effects. For instance, it has been reported that this compound can prevent kidney damage and suppress mRNA expression of inflammatory cytokines . This suggests that this compound may have potential therapeutic applications in diseases where TRPM7 plays a significant role, such as cancer, stroke, and kidney disease .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the biosynthesis of this compound in the Cannabis sativa plant can be affected by factors such as climate conditions, propagation and cultivation practices, and postharvest processing, including drying and extraction

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cannabigerorcinic acid can be synthesized through the prenylation of olivetolic acid with geranyl pyrophosphate. This reaction is catalyzed by prenyltransferase enzymes. The reaction conditions typically involve the use of a microbial system, such as Escherichia coli, engineered to express the necessary enzymes .

Industrial Production Methods: Industrial production of this compound involves the use of genetically modified microorganisms. These microorganisms are engineered to produce high yields of the compound through fermentation processes. The production process is optimized to enhance the kinetics of the enzymes involved, ensuring efficient synthesis of this compound .

Analyse Chemischer Reaktionen

Types of Reactions: Cannabigerorcinic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohols.

    Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Conditions for substitution reactions vary depending on the desired functional group, but typically involve the use of catalysts and specific solvents.

Major Products:

Wissenschaftliche Forschungsanwendungen

Cannabigerorcinic acid has a wide range of scientific research applications, including:

Vergleich Mit ähnlichen Verbindungen

Cannabigerorcinic acid is similar to other cannabinoids such as cannabigerolic acid, cannabigerol, and cannabichromene. it is unique in its specific structural features and biological activities. For example:

Biologische Aktivität

Cannabigerorcinic Acid (CBGA) is a prominent cannabinoid derived from Cannabis sativa, known for its role as a precursor in the biosynthesis of various other cannabinoids. Recent studies have highlighted its significant biological activities, particularly in the context of ion channel modulation, anti-inflammatory effects, and potential therapeutic applications in various diseases. This article explores the biological activity of CBGA, supported by data tables, case studies, and detailed research findings.

Overview of this compound

CBGA is synthesized from geranyl pyrophosphate (GPP) and olivetolic acid (OLA) through enzymatic processes involving specific prenyltransferases. It serves as a foundational compound for the production of cannabinoids like cannabigerol (CBG) and tetrahydrocannabinol (THC). The compound's structure facilitates its interaction with various biological targets, leading to diverse pharmacological effects.

Biological Activities

1. Modulation of Ion Channels

CBGA has been identified as a potent inhibitor of the TRPM7 ion channel, which plays a crucial role in cellular calcium homeostasis and inflammation. Research indicates that CBGA exhibits a stronger inhibitory effect on TRPM7 compared to other cannabinoids. This inhibition is linked to reduced mRNA expression of inflammatory cytokines and offers therapeutic potential for conditions such as cancer, stroke, and kidney disease .

2. Anti-Inflammatory Effects

In preclinical models, CBGA has demonstrated significant anti-inflammatory properties. For instance, it has been shown to ameliorate kidney inflammation in acute nephropathic mice by decreasing IL-2 production—a key cytokine involved in inflammatory responses . Furthermore, CBGA's ability to inhibit store-operated calcium entry (SOCE) in T cells further underscores its potential in managing inflammatory diseases.

3. Metabolic Effects

CBGA acts as a dual agonist for peroxisome proliferator-activated receptors (PPARα/γ), which are critical in regulating lipid metabolism and glucose homeostasis. This property suggests that CBGA may be beneficial in treating metabolic disorders such as diabetes and dyslipidemia .

Data Table: Summary of Biological Activities of CBGA

Biological Activity Mechanism Potential Applications
TRPM7 InhibitionSuppresses TRPM7 currentsCancer, stroke, kidney disease
Anti-inflammatoryReduces IL-2 productionKidney inflammation
PPARα/γ AgonismRegulates lipid metabolismDiabetes, dyslipidemia
NeuroprotectiveProtects against neurodegenerationParkinson's disease

Case Studies

Case Study 1: Kidney Inflammation Model

In a study involving an acute nephropathic mouse model, CBGA was administered to evaluate its effects on renal inflammation. The results indicated a marked reduction in kidney fibrosis and inflammation markers compared to control groups. The study concluded that CBGA's inhibitory action on TRPM7 channels played a significant role in its protective effects against kidney damage .

Case Study 2: Metabolic Regulation

Another investigation focused on the metabolic effects of CBGA on diabetic mice. The administration of CBGA resulted in improved glucose tolerance and reduced body weight gain. These findings suggest that CBGA could be developed into a therapeutic agent for managing obesity-related metabolic disorders .

Research Findings

Recent research emphasizes the need for further exploration into the pharmacological mechanisms underlying CBGA's diverse biological activities. While initial findings are promising, the exact pathways through which CBGA exerts its effects remain to be fully elucidated.

  • Neuroprotective Properties : Both CBGA and its decarboxylated form CBG have shown neuroprotective effects in models of Parkinson’s disease, suggesting potential applications in neurodegenerative conditions .
  • Antioxidant Activity : Preliminary studies indicate that CBGA possesses antioxidant properties that may contribute to its anti-inflammatory effects .

Eigenschaften

IUPAC Name

3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4-dihydroxy-6-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O4/c1-11(2)6-5-7-12(3)8-9-14-15(19)10-13(4)16(17(14)20)18(21)22/h6,8,10,19-20H,5,7,9H2,1-4H3,(H,21,22)/b12-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWEPIJRDQIRPIT-XYOKQWHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C(=O)O)O)CC=C(C)CCC=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1C(=O)O)O)C/C=C(\C)/CCC=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501345177
Record name Cannabigerorcinic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501345177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69734-83-4
Record name Cannabigerorcinic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501345177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cannabigerorcinic Acid
Reactant of Route 2
Reactant of Route 2
Cannabigerorcinic Acid
Reactant of Route 3
Cannabigerorcinic Acid
Reactant of Route 4
Cannabigerorcinic Acid
Reactant of Route 5
Cannabigerorcinic Acid
Reactant of Route 6
Cannabigerorcinic Acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.